molecular formula C6H16SSi B082900 1-Propanethiol, 3-trimethylsilyl- CAS No. 13399-93-4

1-Propanethiol, 3-trimethylsilyl-

Cat. No. B082900
CAS RN: 13399-93-4
M. Wt: 148.34 g/mol
InChI Key: HCZBMENVWKFZDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as poly[1-(trimethylsilyl)-1-propyne] (poly(TMSP)), is achieved through metathesis polymerization using TaCl5 and NbCl5 as catalysts. This process yields polymers with high molecular weight, good solubility in common solvents, and the ability to form tough films, highlighting the synthetic versatility of trimethylsilyl-functionalized propyne derivatives (Nagai et al., 2001).

Molecular Structure Analysis

The molecular structure of "1-Propanethiol, 3-trimethylsilyl-" and its derivatives is central to their unique properties, such as extremely high gas permeability in the case of poly(TMSP). The molecular architecture enables a range of functions, including significant roles in gas separation technologies (Nagai et al., 2001).

Chemical Reactions and Properties

"1-Propanethiol, 3-trimethylsilyl-" and its derivatives engage in a variety of chemical reactions. For example, 1-(Trimethylsilyl)propargyl alcohols, prepared from acyltrimethylsilanes, undergo base-induced reactions leading to the generation of lithiated derivatives, showcasing the compound's reactivity and potential for further functionalization (Kato & Kuwajima, 1984).

Physical Properties Analysis

The physical properties of "1-Propanethiol, 3-trimethylsilyl-" derivatives, such as poly(TMSP), are remarkable. These materials exhibit high oxygen permeability, a high glass transition temperature (>250°C), and fair thermal stability. These properties make them suitable for a wide range of applications, including high-performance gas separation membranes (Nagai et al., 2001).

Chemical Properties Analysis

The chemical properties of "1-Propanethiol, 3-trimethylsilyl-" facilitate its use in various synthesis and modification reactions. The ability to undergo smooth reactions with organocopper compounds and carbonyl compounds, for instance, enables the synthesis of alkenylsilanes and alcohols, respectively, indicating its utility in organic synthesis and material science (Shimizu, Shibata, & Tsuno, 1984).

Scientific Research Applications

Synthetic Chemistry and Polymer Analysis

1-Propanethiol, 3-trimethylsilyl- and its derivatives are pivotal in synthetic chemistry, serving as intermediates in the synthesis of various organic compounds. They are utilized in palladium-catalyzed reactions, cyclopropanation, and [4+2] cycloaddition reactions, demonstrating their versatility in forming complex molecular structures (Labrecque & Chan, 2001). Moreover, these compounds are instrumental in polymer analysis. For instance, trimethylsilyl end groups have been used in NMR spectroscopy for determining the molar masses of polymers with high precision, highlighting the method's utility in polymer science (Päch et al., 2010).

Catalysis and Material Science

The trimethylsilyl group also finds applications in catalysis and material science. For example, trimethylsilyl-functionalized surfaces have been developed to increase the catalytic activity in dehydration reactions, such as the dehydration of 1,2-propanediol, showcasing the importance of surface functionalization in catalysis (Ellis et al., 2016). This functionalization approach offers a pathway to enhance the efficiency of catalytic processes, thereby contributing to the development of more effective catalysts.

Advanced Material Development

The synthesis and functionalization of materials with trimethylsilyl groups have led to advancements in membrane technology and materials science. Poly(1-trimethylsilyl-1-propyne) (PTMSP) is a notable example, characterized by its exceptionally high gas permeability, which makes it suitable for applications in gas separation technologies. The unique properties of PTMSP and related polymers have been extensively explored for their potential in enhancing the performance of separation membranes, highlighting the role of trimethylsilyl groups in the development of advanced materials (Nagai et al., 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-trimethylsilylpropane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16SSi/c1-8(2,3)6-4-5-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZBMENVWKFZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158444
Record name 1-Propanethiol, 3-trimethylsilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanethiol, 3-trimethylsilyl-

CAS RN

13399-93-4
Record name 1-Propanethiol, 3-trimethylsilyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013399934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanethiol, 3-trimethylsilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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